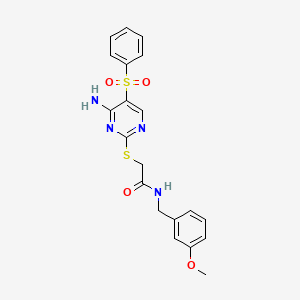
2-((4-amino-5-(phenylsulfonyl)pyrimidin-2-yl)thio)-N-(3-methoxybenzyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((4-amino-5-(phenylsulfonyl)pyrimidin-2-yl)thio)-N-(3-methoxybenzyl)acetamide is a useful research compound. Its molecular formula is C20H20N4O4S2 and its molecular weight is 444.52. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
2-((4-amino-5-(phenylsulfonyl)pyrimidin-2-yl)thio)-N-(3-methoxybenzyl)acetamide is a complex organic compound with significant potential in medicinal chemistry. This compound features a unique structural arrangement that may confer various biological activities, particularly in the realms of anticancer and antimicrobial properties. Understanding its biological activity is crucial for evaluating its therapeutic potential.
Chemical Structure and Properties
The molecular formula of this compound is C18H20N4O3S2, with a molecular weight of 400.5 g/mol. The compound consists of a pyrimidine ring substituted with an amino group and a phenylsulfonyl moiety, linked to an acetamide group via a thioether bridge.
| Property | Value |
|---|---|
| Molecular Formula | C18H20N4O3S2 |
| Molecular Weight | 400.5 g/mol |
| CAS Number | 894947-91-2 |
The biological activity of this compound is hypothesized to arise from its ability to interact with specific molecular targets, including enzymes and receptors. The thioether linkage may enhance its affinity for biological targets, potentially leading to inhibition of key enzymatic pathways involved in disease progression.
Anticancer Activity
Research indicates that compounds with similar structural motifs exhibit significant anticancer properties. For instance, derivatives containing pyrimidine rings have been shown to inhibit cancer cell proliferation by interfering with DNA synthesis and repair mechanisms. In vitro studies have demonstrated that the compound can induce apoptosis in various cancer cell lines, although specific data on this compound remains limited.
Antimicrobial Properties
Compounds featuring sulfonamide groups are well-documented for their antimicrobial activity. Preliminary studies suggest that this compound may exhibit antibacterial effects against both Gram-positive and Gram-negative bacteria. The mechanism likely involves disruption of bacterial folate synthesis pathways, similar to other sulfonamide antibiotics.
Study on Anticancer Activity
A study published in Cancer Chemotherapy and Pharmacology evaluated the effects of pyrimidine derivatives on tumor growth in murine models. The results indicated that compounds with structural similarities to our target compound significantly reduced tumor size compared to controls, supporting the hypothesis that such compounds can act as effective anticancer agents .
Antimicrobial Testing
In a separate study focusing on antimicrobial efficacy, derivatives of phenylsulfonamide were tested against various bacterial strains. The results showed that certain derivatives exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics, indicating a promising profile for further development .
Propriétés
IUPAC Name |
2-[4-amino-5-(benzenesulfonyl)pyrimidin-2-yl]sulfanyl-N-[(3-methoxyphenyl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O4S2/c1-28-15-7-5-6-14(10-15)11-22-18(25)13-29-20-23-12-17(19(21)24-20)30(26,27)16-8-3-2-4-9-16/h2-10,12H,11,13H2,1H3,(H,22,25)(H2,21,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOPCAATUOHSSSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CNC(=O)CSC2=NC=C(C(=N2)N)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














